3-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinazoline core, introduction of the sulfanyl group, and subsequent functionalization with the nitrophenyl and carboxamide groups. Common reagents used in these steps include:
Starting materials: 2-aminobenzamide, isobutyraldehyde, and 4-nitrobenzyl chloride.
Catalysts: Acid or base catalysts to facilitate condensation reactions.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production may involve optimization of reaction conditions to increase yield and purity. This could include:
High-pressure reactors: To enhance reaction rates.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur at the quinazoline core or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Halogenating agents or nucleophiles.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amino derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound’s mechanism of action may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as gefitinib or erlotinib.
Sulfanyl compounds: Such as thiourea derivatives.
Uniqueness
Structural Features: The combination of the quinazoline core with the sulfanyl and nitrophenyl groups.
Biological Activity: Unique interactions with biological targets compared to other quinazoline derivatives.
Properties
IUPAC Name |
3-(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-14(2)12-26-22(29)19-10-7-17(21(28)24-15(3)4)11-20(19)25-23(26)32-13-16-5-8-18(9-6-16)27(30)31/h5-11,14-15H,12-13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRTVBHUHQSKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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